molecular formula C20H18N4O2 B3825049 2-(2,2-Dicyanoethenyl)-4-oxopyrrolo[1,2-a]indol-1-olate;piperidin-1-ium

2-(2,2-Dicyanoethenyl)-4-oxopyrrolo[1,2-a]indol-1-olate;piperidin-1-ium

Cat. No.: B3825049
M. Wt: 346.4 g/mol
InChI Key: XUZBHUNKHZNCEJ-UHFFFAOYSA-N
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Description

2-(2,2-Dicyanoethenyl)-4-oxopyrrolo[1,2-a]indol-1-olate;piperidin-1-ium is a complex organic compound that features a unique structure combining a pyrroloindole core with a piperidinium salt. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

The synthesis of 2-(2,2-Dicyanoethenyl)-4-oxopyrrolo[1,2-a]indol-1-olate;piperidin-1-ium can be achieved through a one-pot, four-component condensation reaction. This involves the reaction of malononitrile, isatin, cyanoacetohydrazide, and piperidine in a stoichiometric ratio. The reaction is typically carried out in an aqueous or ethanol medium at ambient temperature, yielding the product in high efficiency (82-99%) within a short reaction time (5-120 minutes) .

Chemical Reactions Analysis

2-(2,2-Dicyanoethenyl)-4-oxopyrrolo[1,2-a]indol-1-olate;piperidin-1-ium undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule, modifying its properties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions.

Scientific Research Applications

2-(2,2-Dicyanoethenyl)-4-oxopyrrolo[1,2-a]indol-1-olate;piperidin-1-ium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,2-Dicyanoethenyl)-4-oxopyrrolo[1,2-a]indol-1-olate;piperidin-1-ium involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in cell signaling, gene expression, and metabolic processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar compounds to 2-(2,2-Dicyanoethenyl)-4-oxopyrrolo[1,2-a]indol-1-olate;piperidin-1-ium include other indole derivatives and piperidinium salts. These compounds share structural similarities but differ in their specific functional groups and biological activities. For example:

Properties

IUPAC Name

2-(2,2-dicyanoethenyl)-4-oxopyrrolo[1,2-a]indol-1-olate;piperidin-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7N3O2.C5H11N/c16-7-9(8-17)5-10-6-13-14(19)11-3-1-2-4-12(11)18(13)15(10)20;1-2-4-6-5-3-1/h1-6,20H;6H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUZBHUNKHZNCEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC[NH2+]CC1.C1=CC=C2C(=C1)C(=O)C3=CC(=C(N23)[O-])C=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2,2-Dicyanoethenyl)-4-oxopyrrolo[1,2-a]indol-1-olate;piperidin-1-ium
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2-(2,2-Dicyanoethenyl)-4-oxopyrrolo[1,2-a]indol-1-olate;piperidin-1-ium
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2-(2,2-Dicyanoethenyl)-4-oxopyrrolo[1,2-a]indol-1-olate;piperidin-1-ium
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2-(2,2-Dicyanoethenyl)-4-oxopyrrolo[1,2-a]indol-1-olate;piperidin-1-ium
Reactant of Route 5
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2-(2,2-Dicyanoethenyl)-4-oxopyrrolo[1,2-a]indol-1-olate;piperidin-1-ium
Reactant of Route 6
Reactant of Route 6
2-(2,2-Dicyanoethenyl)-4-oxopyrrolo[1,2-a]indol-1-olate;piperidin-1-ium

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